(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

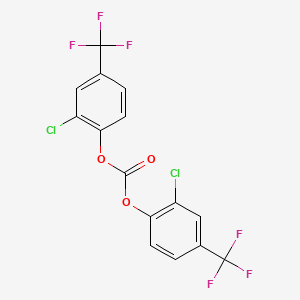

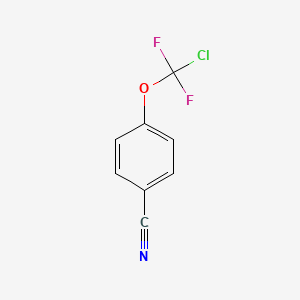

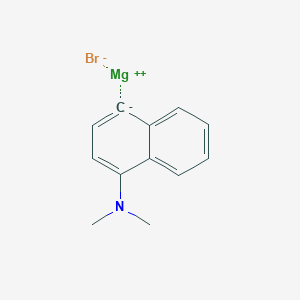

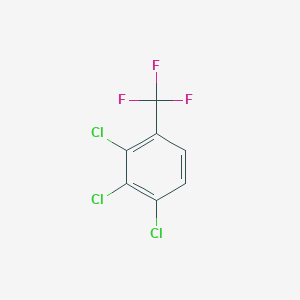

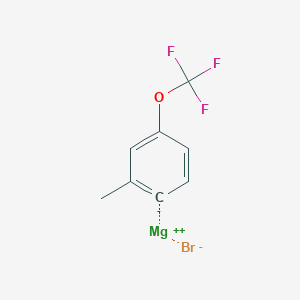

“(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 1561783-82-1 . It has a molecular weight of 279.34 . The IUPAC name for this compound is bromo [2-methyl-4-(trifluoromethoxy)phenyl]magnesium . The compound is stored at a temperature of 28 C .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 . The Inchi Key is HZZXTZCNFGVDFU-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.34 . The density of a similar compound, 4-(Trifluoromethoxy)phenylmagnesium bromide solution, 0.5M in THF, is 0.975 g/mL at 25 °C .Wirkmechanismus

Target of Action

Organomagnesium compounds like this are generally used as reagents in organic synthesis . They are known to participate in various reactions, including the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the organomagnesium compound acts as a nucleophile, attacking the electrophilic carbon in the organic halide or triflate . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition to form a new Pd-C bond . The organomagnesium compound is then transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s important to note that organomagnesium compounds are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly impact the efficiency of the Suzuki–Miyaura cross-coupling reaction . Additionally, the compound must be stored at low temperatures (2~8°C) to maintain its stability .

Vorteile Und Einschränkungen Für Laborexperimente

2M4TFPMgBr/THF has several advantages for use in laboratory experiments. It is a stable reagent that is easy to prepare and store. It is also a highly reactive reagent that can be used to form carbon-carbon bonds quickly and efficiently. Additionally, it is soluble in THF and other polar aprotic solvents, making it easy to use in a variety of laboratory experiments.

The main limitation of 2M4TFPMgBr/THF is that it is not compatible with oxygen, water, or other protic solvents. Additionally, the reaction is reversible, so the product must be isolated quickly to prevent it from decomposing.

Zukünftige Richtungen

There are several potential future directions for the use of 2M4TFPMgBr/THF in scientific research. It could be used in the synthesis of more complex organic compounds, such as heterocycles and natural products. Additionally, it could be used in the synthesis of polymers for use in drug delivery systems. It could also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Finally, it could be used in the synthesis of materials for use in sensors and other electronic devices.

Synthesemethoden

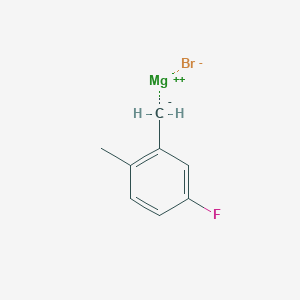

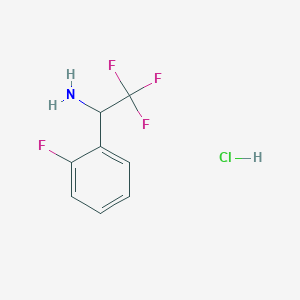

2M4TFPMgBr/THF is prepared by the reaction of 2-methyl-4-(trifluoromethoxy)phenyl bromide (2M4TFPBr) with magnesium metal in THF. The reaction is carried out at room temperature and the resulting solution is filtered to remove unreacted magnesium metal. The resulting solution is then stored in an airtight container to prevent the reagent from decomposing.

Wissenschaftliche Forschungsanwendungen

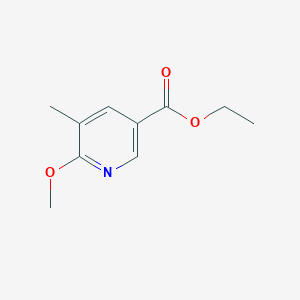

2M4TFPMgBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of polymers. It has also been used in the synthesis of polymers for use in drug delivery systems.

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRICYPHHWRJHL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3MgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.